![molecular formula C21H27FN2O3S B11063601 N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11063601.png)
N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantane, fluorobenzene, and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.
Introduction of the Fluorobenzene Sulfonyl Group: This step may involve sulfonylation of a fluorobenzene derivative using reagents like sulfonyl chlorides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane derivative with the fluorobenzene sulfonyl pyrrolidine intermediate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(ADAMANTAN-2-YL)-1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
- N-(ADAMANTAN-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Uniqueness
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its chloro or methyl analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
属性
分子式 |
C21H27FN2O3S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
N-(2-adamantyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H27FN2O3S/c22-17-3-5-18(6-4-17)28(26,27)24-7-1-2-19(24)21(25)23-20-15-9-13-8-14(11-15)12-16(20)10-13/h3-6,13-16,19-20H,1-2,7-12H2,(H,23,25) |
InChI 键 |
ZPCNXVBLZUWMAG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3C4CC5CC(C4)CC3C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B11063524.png)
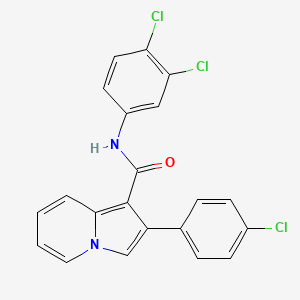
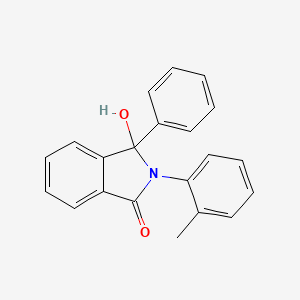
![1-(4-tert-butylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063544.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11063553.png)

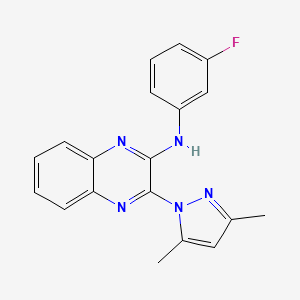

![3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11063576.png)
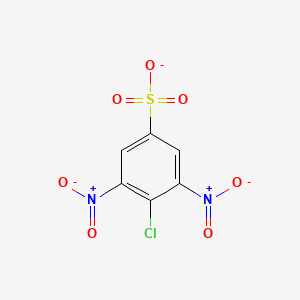
![N-[2-(2,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B11063587.png)
![(1S,2S,5R)-2-{4-methyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11063588.png)
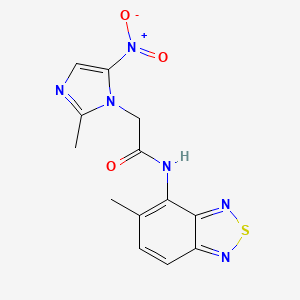
![1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11063616.png)
